molecular formula C26H29N5O2S B1231682 N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide CAS No. 192321-23-6

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide

Cat. No.: B1231682
CAS No.: 192321-23-6
M. Wt: 475.6 g/mol
InChI Key: UULIGRNKXHCLQN-UHFFFAOYSA-N
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Description

CGP-71683A is a potent and highly selective non-peptide antagonist of the neuropeptide Y receptor type 5 (NPY Y5 receptor). It has been primarily studied for its role in regulating food intake and energy balance, particularly in the context of obesity research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP-71683A involves several steps:

Industrial Production Methods

Industrial production methods for CGP-71683A are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

CGP-71683A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the azide intermediate, the amine intermediate, and the final sulfonamide product, CGP-71683A .

Scientific Research Applications

CGP-71683A has been extensively studied for its applications in various fields:

Mechanism of Action

CGP-71683A exerts its effects by selectively binding to and antagonizing the neuropeptide Y receptor type 5. This receptor is involved in the regulation of food intake and energy balance. By blocking this receptor, CGP-71683A reduces food intake and influences metabolic processes. It also has high affinity for muscarinic receptors and the serotonin uptake recognition site, which may contribute to its overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGP-71683A is unique due to its high selectivity and potency for the neuropeptide Y receptor type 5. It displays over 1000-fold selectivity over other neuropeptide Y receptor subtypes, making it a valuable tool for studying the specific role of the neuropeptide Y receptor type 5 in physiological processes .

Properties

CAS No.

192321-23-6

Molecular Formula

C26H29N5O2S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C26H29N5O2S/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31)

InChI Key

UULIGRNKXHCLQN-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54

Synonyms

CGP 71683 A
CGP-71683A
CGP71683A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
Reactant of Route 3
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
Reactant of Route 4
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
Reactant of Route 6
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide

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